molecular formula C10H8INO B13945441 6-Iodo-2-methoxyquinoline

6-Iodo-2-methoxyquinoline

Katalognummer: B13945441
Molekulargewicht: 285.08 g/mol
InChI-Schlüssel: GFZXSOINKWWSDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Iodo-2-methoxyquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H8INO It is a derivative of quinoline, where an iodine atom is substituted at the 6th position and a methoxy group at the 2nd position

Analyse Chemischer Reaktionen

Types of Reactions: 6-Iodo-2-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted quinolines depending on the nucleophile used.

    Oxidation Products: Quinoline derivatives with different oxidation states.

    Cyclization Products: Complex heterocyclic compounds with potential biological activity.

Wirkmechanismus

The mechanism of action of 6-Iodo-2-methoxyquinoline and its derivatives often involves the induction of oxidative stress in target cells. For example, in cancer cells, the compound can decrease cell proliferation and induce oxidative DNA damage, leading to cell cycle arrest and apoptosis . The molecular targets include various enzymes and pathways involved in redox homeostasis and DNA repair.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Iodo-2-methoxyquinoline is unique due to the presence of both iodine and methoxy groups, which confer distinct reactivity and biological activity. The iodine atom makes it a versatile intermediate for various substitution reactions, while the methoxy group can participate in oxidation and cyclization reactions, expanding its utility in synthetic chemistry and drug development.

Eigenschaften

Molekularformel

C10H8INO

Molekulargewicht

285.08 g/mol

IUPAC-Name

6-iodo-2-methoxyquinoline

InChI

InChI=1S/C10H8INO/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3

InChI-Schlüssel

GFZXSOINKWWSDP-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC2=C(C=C1)C=C(C=C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.